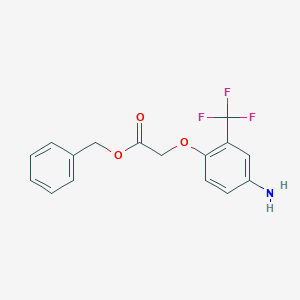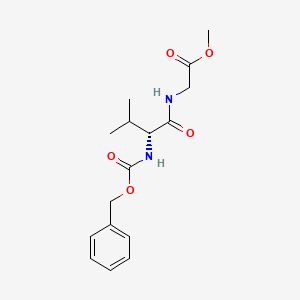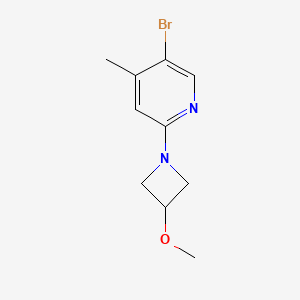
Benzyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate typically involves the reaction of 4-amino-2-(trifluoromethyl)phenol with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Used in the synthesis of pharmaceuticals.
2-(Trifluoromethyl)phenol: A precursor in organic synthesis.
Benzyl 2-(4-nitro-2-(trifluoromethyl)phenoxy)acetate: A related compound with a nitro group instead of an amino group.
Uniqueness
Benzyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate is unique due to its combination of an amino group and a trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
benzyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)13-8-12(20)6-7-14(13)22-10-15(21)23-9-11-4-2-1-3-5-11/h1-8H,9-10,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKOVCWIPSAHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8149799.png)



![3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B8149829.png)









